Cas no 1379873-51-4 (methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate)

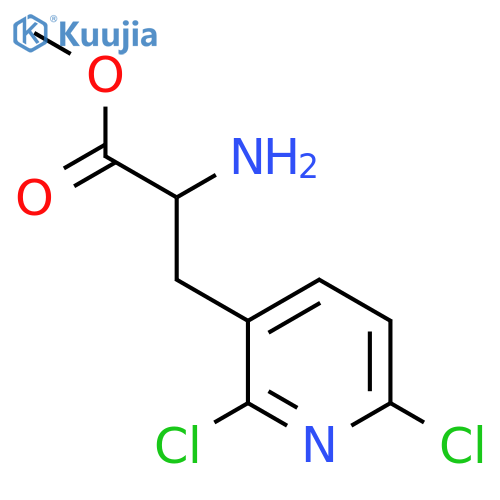

1379873-51-4 structure

商品名:methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate

CAS番号:1379873-51-4

MF:C9H10Cl2N2O2

メガワット:249.093900203705

MDL:MFCD09920554

CID:5581423

PubChem ID:165934063

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- 2-AMINO-3-(2,6-DICHLORO(3-PYRIDYL))PROPANOATE

- methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate

- EN300-9439726

- 1379873-51-4

-

- MDL: MFCD09920554

- インチ: 1S/C9H10Cl2N2O2/c1-15-9(14)6(12)4-5-2-3-7(10)13-8(5)11/h2-3,6H,4,12H2,1H3

- InChIKey: PCZYLWRDQGMOBC-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC=C(N=1)Cl)CC(C(=O)OC)N

計算された属性

- せいみつぶんしりょう: 248.0119330g/mol

- どういたいしつりょう: 248.0119330g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-9439726-0.5g |

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |

1379873-51-4 | 95.0% | 0.5g |

$1111.0 | 2025-02-21 | |

| Enamine | EN300-9439726-10.0g |

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |

1379873-51-4 | 95.0% | 10.0g |

$4974.0 | 2025-02-21 | |

| Enamine | EN300-9439726-2.5g |

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |

1379873-51-4 | 95.0% | 2.5g |

$2268.0 | 2025-02-21 | |

| Enamine | EN300-9439726-5.0g |

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |

1379873-51-4 | 95.0% | 5.0g |

$3355.0 | 2025-02-21 | |

| Enamine | EN300-9439726-10g |

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |

1379873-51-4 | 10g |

$4974.0 | 2023-09-01 | ||

| Enamine | EN300-9439726-1.0g |

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |

1379873-51-4 | 95.0% | 1.0g |

$1157.0 | 2025-02-21 | |

| Enamine | EN300-9439726-0.25g |

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |

1379873-51-4 | 95.0% | 0.25g |

$1065.0 | 2025-02-21 | |

| Enamine | EN300-9439726-0.05g |

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |

1379873-51-4 | 95.0% | 0.05g |

$972.0 | 2025-02-21 | |

| Enamine | EN300-9439726-5g |

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |

1379873-51-4 | 5g |

$3355.0 | 2023-09-01 | ||

| Enamine | EN300-9439726-0.1g |

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate |

1379873-51-4 | 95.0% | 0.1g |

$1019.0 | 2025-02-21 |

methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate 関連文献

-

3. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1379873-51-4 (methyl 2-amino-3-(2,6-dichloropyridin-3-yl)propanoate) 関連製品

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2279938-29-1(Alkyne-SS-COOH)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量